molecular formula C17H16N4O B6639417 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol

Cat. No. B6639417
M. Wt: 292.33 g/mol
InChI Key: WRPUGTRDFBNNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is not fully understood. However, it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol has a range of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol. One area of interest is its potential applications in the field of organic electronics, where it could be used as a hole-transporting material in a range of devices. Another area of interest is its potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol and to explore its potential applications in other fields, such as materials science and drug discovery.

Synthesis Methods

The synthesis of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol involves the reaction between 1-carbazole-9-boronic acid and 3-(1,2,4-triazol-4-yl)propan-2-ol in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, and the resulting product is obtained in good yield.

Scientific Research Applications

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. It has also been investigated as a potential photosensitizer for use in photodynamic therapy for cancer treatment.

properties

IUPAC Name

1-carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-13(9-20-11-18-19-12-20)10-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11-13,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUGTRDFBNNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol

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